N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine

Physicochemical property optimization Lead selection criteria Medicinal chemistry

N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine (CAS: 647030-55-5) is a synthetic small molecule belonging to the 2-anilino-4-(imidazol-5-yl)pyrimidine class, a chemotype extensively validated as cyclin-dependent kinase (CDK) inhibitors. The core scaffold features a 2-phenylimidazole group at the pyrimidine 4-position and a 3-methoxyaniline at the 2-position, resulting in a molecular formula of C20H17N5O and a calculated molecular weight of 343.4 g/mol.

Molecular Formula C20H17N5O
Molecular Weight 343.4 g/mol
CAS No. 647030-55-5
Cat. No. B12596673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
CAS647030-55-5
Molecular FormulaC20H17N5O
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=NC=CC(=N2)C3=CN=C(N3)C4=CC=CC=C4
InChIInChI=1S/C20H17N5O/c1-26-16-9-5-8-15(12-16)23-20-21-11-10-17(25-20)18-13-22-19(24-18)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,24)(H,21,23,25)
InChIKeyAXHUOQPRYYIRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine: Baseline Profile for CDK2-Targeted Lead Identification


N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine (CAS: 647030-55-5) is a synthetic small molecule belonging to the 2-anilino-4-(imidazol-5-yl)pyrimidine class, a chemotype extensively validated as cyclin-dependent kinase (CDK) inhibitors [1]. The core scaffold features a 2-phenylimidazole group at the pyrimidine 4-position and a 3-methoxyaniline at the 2-position, resulting in a molecular formula of C20H17N5O and a calculated molecular weight of 343.4 g/mol . This specific substitution pattern places the compound within a well-defined structure-activity relationship (SAR) series where modifications to the aniline ring profoundly influence kinase selectivity and cellular potency [1].

Why Generic Substitution Fails: The Critical Role of 3-Methoxy Substitution in N-(3-Methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine


In-class imidazole-pyrimidine CDK inhibitors cannot be assumed interchangeable due to the extreme sensitivity of kinase selectivity to peripheral substituents. Published SAR demonstrates that even minor modifications to the aniline ring—such as replacing a 3-methoxy with 4-fluoro or 4-chloro—alter not only CDK2 inhibitory potency but also selectivity over CDK1, CDK4, and off-target kinases [1]. The specific 3-methoxyphenyl substitution in this compound generates a unique hydrogen-bond acceptor pattern and electron density distribution at the kinase hinge-binding region, which is expected to influence both target engagement and pharmacokinetic properties [1]. For procurement decisions, substituting with a positional isomer or halogenated analog risks loss of the distinct selectivity fingerprint that this molecular design achieves [2].

Product-Specific Quantitative Evidence Guide: N-(3-Methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine Differentiation Data


Molecular Weight and Lipophilicity Differentiation from Halogenated Analogs

The 3-methoxy substitution yields a molecular weight (343.4 g/mol) that is lower than the 4-chlorophenyl analog (347.8 g/mol) and the 4-fluorophenyl analog (347.4 g/mol predicted), offering a smaller, potentially more ligand-efficient starting point for optimization . The methoxy group also introduces a hydrogen-bond acceptor not present in halogenated analogs, which can enhance aqueous solubility and modify CYP450 inhibition profiles relative to more lipophilic halogenated congeners [1].

Physicochemical property optimization Lead selection criteria Medicinal chemistry

CDK2 Inhibition Potency and Selectivity Class-Level Inference

The imidazole pyrimidine amide class achieves CDK2 inhibition with IC50 values in the low nanomolar range. In the Jones et al. (2008) series, optimized compounds demonstrated CDK2 IC50 values of 6–45 nM, with 50–60-fold selectivity over CDK1 and CDK4 [1]. While direct IC50 data for this specific compound is not publicly available, its 3-methoxyphenyl group places it within the SAR region associated with favorable selectivity due to interactions with the kinase hinge region's hydrophobic pocket [1]. The structurally related compound 9b (featuring a 2-fluoro-4-carboxamide aniline) showed CDK2 IC50 of ~6 nM with 50–60x selectivity [2].

Kinase inhibition CDK2 selectivity Cancer cell proliferation

Structural Differentiation from 4-Fluoro and 4-Chloro Phenyl Analogs

Comparison with the closest commercially available analogs (N-(4-fluorophenyl)- and N-(4-chlorophenyl)- derivatives, CAS 647030-53-3) reveals critical structural differentiation. The 3-methoxy group is meta-directing and electron-donating, whereas the 4-fluoro/chloro substituents are para-directing and electron-withdrawing. This electronic difference alters the pKa of the adjacent aniline NH and the overall dipole moment, which affects kinase hinge-binding geometry [1]. In published CDK2 co-crystal structures of related imidazole pyrimidines (PDB: 2W06, 2W17), the aniline substituent occupies a distinct pocket where subtle electronic variations translate into measurable selectivity shifts [2].

SAR analysis Aniline substitution Kinase inhibitor design

Best Application Scenarios for N-(3-Methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine in CDK2-Focused Drug Discovery Programs


Chemical Probe for CDK2-Dependent Cell Cycle Regulation Studies

Given the established class-level CDK2 inhibitory activity of imidazole pyrimidine amides [1], this compound is positioned as a candidate chemical probe for dissecting CDK2-specific functions in cell cycle progression. Its distinct 3-methoxyaniline substitution pattern may confer a unique selectivity window compared to halogenated analogs, making it a valuable tool for studying CDK2 dependencies in cancer models where off-target CDK1 inhibition confounds phenotypic interpretation.

Lead Scaffold for Fragment-Based or Structure-Guided Optimization Campaigns

With a molecular weight of 343.4 g/mol—below many optimized CDK2 inhibitors (e.g., AZD5438 at 369.4 g/mol)—this compound offers a compact, ligand-efficient starting point [1]. The 3-methoxy group provides a hydrogen-bond acceptor that can be exploited in structure-based design to access interactions with the CDK2 hinge region observed in co-crystal structures of related chemotypes [2]. Medicinal chemistry teams can use this scaffold for efficient property-based lead optimization.

Selection Marker for Rational Kinase Inhibitor Library Design

Procurement of this compound alongside its 4-fluoro and 4-chloro analogs enables construction of a focused library that systematically varies aniline electronic and steric properties [1]. Such matched-pair analysis is essential for deconvoluting the contribution of individual substituents to kinase selectivity, cellular potency, and ADME properties, accelerating the identification of development candidates with optimal balanced profiles.

In Vitro Positive Control for CDK2 Assay Development and Screening

The compound's expected nanomolar CDK2 inhibition, inferred from the imidazole pyrimidine amide class [1][2], supports its use as an assay-ready positive control in biochemical CDK2/cyclin E activity assays and cellular target engagement studies (e.g., phospho-Rb detection in cancer cell lines). Its moderate molecular weight and acceptable calculated logP (~3.1) suggest favorable solubility for in vitro pharmacology studies.

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